Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate
Description
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a multifunctional organic compound featuring a butanoate ester backbone modified with a ketone group at the 4-position and a complex amino substituent. The amino group is further substituted with a 2-(1-tosylpiperidin-2-yl)ethyl moiety, introducing a tosyl-protected piperidine ring. The tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, while the ester and ketone functionalities provide reactivity for further derivatization.
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAISTXYQCLYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then tosylated to introduce the tosyl group. The next step involves the reaction of this intermediate with an appropriate ethyl ester derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets. The piperidine ring and tosyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, we analyze structurally analogous compounds from published datasets.
Structural Analogues and Substituent Effects
The table below highlights structural differences and similarities:
Key Observations:
- Target Compound: The tosylpiperidine substituent introduces steric bulk and polar sulfonyl groups, likely enhancing thermal stability and reducing solubility in nonpolar solvents compared to simpler aromatic analogues .
- Its safety profile includes standard ester precautions (e.g., irritation upon inhalation).
- Ethyl 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)butanoate : The ethoxycarbonyl-phenyl-methyl substituent introduces an additional ester group, which may enhance metabolic instability compared to the target compound’s tosyl group.
Physicochemical and Reactivity Trends
- Solubility : The target compound’s tosylpiperidine group likely reduces solubility in water (<1 mg/mL estimated) compared to the trimethylphenyl analogue (moderate solubility in organic solvents) .
- Stability : Tosyl protection on the piperidine ring mitigates basicity, reducing susceptibility to protonation-driven degradation, unlike unprotected piperidine derivatives.
- Synthetic Utility : The ketone and ester groups in all three compounds enable nucleophilic additions or hydrolytic modifications, but the target’s tosyl group offers a handle for selective deprotection.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperidine derivative with an ethyl 4-oxobutanoate scaffold. Key steps include:
- Tosyl protection : The piperidine nitrogen is protected using tosyl chloride to prevent undesired side reactions .
- Amide bond formation : A nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) facilitates the reaction between the amine and the activated ester .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity.
Optimization strategies : - Solvent polarity (e.g., DMF vs. THF) affects reaction rates and yields.
- Temperature control (0–25°C) minimizes decomposition of sensitive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : and NMR confirm the presence of the tosyl group (aromatic protons at δ 7.6–7.8 ppm), the piperidine ring (δ 1.2–2.5 ppm), and the ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 495.2) .
- IR : Stretching frequencies for carbonyl (1720 cm) and amide (1650 cm) groups confirm structural integrity .
Q. What preliminary biological assays are recommended to evaluate its mechanism of action?
- Enzyme inhibition assays : Test against serine hydrolases or proteases due to the compound’s structural similarity to peptidomimetics .
- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays for GPCRs or kinase targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Compare analogues with varying substituents on the piperidine ring (e.g., methyl vs. phenyl groups) to assess steric and electronic effects .
- Linker optimization : Replace the ethylamino spacer with propyl or rigid aromatic linkers to modulate binding kinetics .
- Functional group swaps : Substitute the tosyl group with acetyl or benzyl sulfonamides to evaluate solubility and potency .
Q. Table 1: SAR Comparison of Analogues
| Modification | IC (μM) | Selectivity Index |
|---|---|---|
| Tosyl-protected | 0.45 | 15.2 |
| Acetyl-protected | 1.8 | 3.7 |
| Rigid aromatic linker | 0.32 | 22.1 |
Q. How should researchers resolve contradictions in biological data across different assays?
- Orthogonal validation : Confirm enzyme inhibition results with thermal shift assays or surface plasmon resonance (SPR) .
- Purity analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC values) .
- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations to minimize variability .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., dipeptidyl peptidase-4) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -3.5), and CYP450 inhibition risks .
Q. How can in vivo toxicity and pharmacokinetics be evaluated in preclinical models?
- Rodent studies : Administer doses (10–100 mg/kg) to assess acute toxicity (LD) and plasma half-life (t) .
- Tissue distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in urine and bile .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data conflict with cellular activity results?
- Membrane permeability : The compound may exhibit poor cellular uptake despite high in vitro potency. Measure logD (octanol-water) to assess permeability .
- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .
- Metabolic instability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 3.1 | HPLC |
| Aqueous solubility | 12 μg/mL | Shake-flask |
| Plasma protein binding | 89% | Equilibrium dialysis |
Methodological Recommendations
- Synthetic reproducibility : Document reaction stoichiometry and inert atmosphere conditions to ensure consistency .
- Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional animal care approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
